molecular formula C11H12O4 B1610584 Dimethyl 3-methylphthalate CAS No. 21483-46-5

Dimethyl 3-methylphthalate

Cat. No. B1610584
CAS RN: 21483-46-5
M. Wt: 208.21 g/mol
InChI Key: CSYOORDPNRFQTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 3-methylphthalate (DMMP) is a chemical compound that is used in a variety of industrial and scientific applications. It is a colorless, odorless, and volatile liquid with a molecular weight of 164.17 g/mol. DMMP is used as a solvent, a plasticizer, a reagent in chemical synthesis, and a laboratory reagent. It is also used in the production of plastics, adhesives, and coatings. DMMP is also used in the synthesis of pharmaceuticals and as a fuel additive. DMMP has a wide range of applications in the scientific and industrial fields.

Scientific Research Applications

Green Chemistry in Undergraduate Education

An innovative experiment for N-methylation of phthalimide using dimethyl carbonate was developed to introduce students to green chemistry principles. This experiment, applicable in an undergraduate Organic Chemistry course, utilizes a less toxic methylating reagent and achieves a yield of 81% with DABCO catalysis. The experiment aims to enhance students' interest and engagement in scientific research, providing a hands-on experience in sustainable chemical practices (Zhao Sheng-yi, 2013).

Synthesis and Rearrangement Studies

Research into the synthesis of dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate has optimized reaction conditions through esterification with methanol and reaction with methyl 2-chloropropionate, leading to a 60% yield. The study also explored the optical activity of the compound, revealing an SN1 process as the reaction mechanism (W. Pen, 2014).

Photochemical Transformation in Atmospheric Environments

An extensive study on the photochemical transformation of dimethyl phthalate (DMP) with N(iii)(H2ONO+/HONO/NO2-) in the atmospheric aqueous environment was conducted. The study utilized steady-state irradiation and laser flash photolysis techniques to understand the reaction dynamics. It was found that factors such as N(iii) concentration, DMP initial concentration, and pH values significantly influenced the oxidation efficiency of DMP. The research identified the primary reaction step and the associated rate constants, providing insights into the environmental fate of DMP and its transformation products (Y. Lei et al., 2018).

Environmental Degradation by Microorganisms

A study focused on the degradability of dimethyl phthalate esters (DMPEs) by a Fusarium species isolated from mangrove sediment. The research emphasized the environmental concerns related to DMPEs, their ubiquity, and potential health implications as endocrine disruptors. The study explored microbial mineralization as a pathway for PAEs degradation and highlighted the need for further research on fungal involvement in the environmental fate of PAEs, especially in coastal wetlands like mangroves (Zhuhua Luo et al., 2009).

Mechanism of Action

Target of Action

Similar compounds like dimethyl fumarate have been shown to interact with the nuclear factor (erythroid-derived 2)-like 2 (nrf2) pathway . Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .

Mode of Action

Both Dimethyl 3-methylphthalate and MMF are believed to up-regulate the Nrf2 pathway . This leads to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection .

Biochemical Pathways

Phthalates are known to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The degradation pathway for similar compounds like Dimethyl fumarate has been proposed to involve a decreased number of lymphocytes due to apoptosis and activation of the Nrf2-dependent and independent anti-oxidant pathway in the CNS .

Pharmacokinetics

Similar compounds like dimethyl fumarate are mostly hydrolyzed to monomethyl fumarate (mmf) in the small intestine after oral intake .

Result of Action

Similar compounds like dimethyl fumarate have been shown to lead to changes in peripheral immune cell composition and function, alteration in cns cell-specific functions, and effect on the blood-brain barrier .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . Environmental contamination by phthalates, inclusive of this compound, has been a pressing issue for human and marine health. It is readily released to the environment and could potentially pose harmful risks of exposure on humans. Additionally, pollution of this compound into the environment could also be harmful to micro-organisms and aquatic animals .

Biochemical Analysis

Biochemical Properties

Dimethyl 3-methylphthalate interacts with various enzymes and proteins in biochemical reactions . For instance, a basidiomycetous yeast, Trichosporon DMI-5-1, has been found to degrade this compound into respective monomethyl phthalate or phthalic acid . The enzymes involved in this process are highly substrate-specific .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and varied. It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves a series of hydrolysis reactions that generate an intermediate, phthalic acid (PA), which is further biodegraded through a two-step di-oxygenation reaction . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can affect its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and varied . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

properties

IUPAC Name

dimethyl 3-methylbenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7-5-4-6-8(10(12)14-2)9(7)11(13)15-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYOORDPNRFQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601334438
Record name Dimethyl 3-methylphthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601334438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21483-46-5
Record name Dimethyl 3-methylphthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021483465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 3-methylphthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601334438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYL 3-METHYLPHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87T4D4N9E3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethyl 3-methylphthalate
Reactant of Route 2
Reactant of Route 2
Dimethyl 3-methylphthalate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Dimethyl 3-methylphthalate
Reactant of Route 4
Reactant of Route 4
Dimethyl 3-methylphthalate
Reactant of Route 5
Reactant of Route 5
Dimethyl 3-methylphthalate
Reactant of Route 6
Reactant of Route 6
Dimethyl 3-methylphthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.